2-(Pyrrolidin-1-ylmethyl)benzaldehyde
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Overview
Description
2-(Pyrrolidin-1-ylmethyl)benzaldehyde is an organic compound with the molecular formula C12H15NO. It consists of a benzaldehyde moiety attached to a pyrrolidine ring via a methylene bridge. This compound is categorized under aliphatic cyclic structures, aromatic heterocycles, and benzyl amines .
Mechanism of Action
Target of Action
It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 2-(Pyrrolidin-1-ylmethyl)benzaldehyde may interact with its targets through similar mechanisms.
Biochemical Pathways
It is known that many molecules containing the pyrrolidine ring have been reported to be involved in various signaling pathways closely related to tumors such as egfr, c-met, and others .
Pharmacokinetics
It is known that the compound is water-soluble , which may influence its bioavailability and distribution in the body.
Result of Action
It is known that many molecules containing the pyrrolidine ring have been reported to have various biological activities, including anti-tumor effects .
Biochemical Analysis
Biochemical Properties
The pyrrolidine ring in 2-(Pyrrolidin-1-ylmethyl)benzaldehyde plays a significant role in its biochemical interactions. The ring’s non-planarity, a phenomenon called “pseudorotation”, allows it to efficiently explore the pharmacophore space due to sp3-hybridization . This feature, along with the spatial orientation of substituents, can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Cellular Effects
For instance, the pyrrolidine-2-one scaffold is a structural feature recurrent in antitumor agents
Molecular Mechanism
The pyrrolidine ring in the compound is known to interact with various biomolecules, potentially influencing enzyme activity and gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-ylmethyl)benzaldehyde typically involves the reaction of benzaldehyde with pyrrolidine in the presence of a suitable catalyst. One common method is the condensation reaction where benzaldehyde reacts with pyrrolidine under acidic or basic conditions to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-ylmethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: 2-(Pyrrolidin-1-ylmethyl)benzoic acid.
Reduction: 2-(Pyrrolidin-1-ylmethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
2-(Pyrrolidin-1-ylmethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis
Comparison with Similar Compounds
Similar Compounds
- Pyrrolidine
- Benzaldehyde
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
Uniqueness
2-(Pyrrolidin-1-ylmethyl)benzaldehyde is unique due to the combination of the benzaldehyde and pyrrolidine moieties, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Biological Activity
2-(Pyrrolidin-1-ylmethyl)benzaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H13N with a molecular weight of approximately 187.24 g/mol. The compound features a pyrrolidine ring attached to a benzaldehyde moiety, which is critical for its biological interactions.
Antimicrobial Activity
Research has indicated that compounds containing pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, a study involving various pyrrolidine alkaloids demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
Compound Name | MIC (mg/mL) | Target Organisms |
---|---|---|
This compound | TBD | S. aureus, E. coli |
Sodium pyrrolidide | 0.0039 | S. aureus |
2,6-dipyrrolidino-1,4-dibromobenzene | 0.025 | E. coli |
Anticancer Activity
This compound has also been studied for its anticancer properties. A recent investigation into nitrogen-containing heterocyclic chalcone derivatives, which included pyrrolidine substitutions, revealed promising antiproliferative effects against cervical cancer cell lines. The study found that certain substituents enhanced the activity significantly while maintaining lower toxicity to normal cells .
Table 2: Anticancer Activity of Pyrrolidine Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Toxicity Level |
---|---|---|---|
This compound | HeLa (Cervical Cancer) | TBD | Low |
Chalcone derivative with pyrrolidine | HeLa | TBD | Moderate |
The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors involved in microbial growth and cancer cell proliferation. The aldehyde functional group may play a crucial role in these interactions by forming covalent bonds with nucleophilic sites on target biomolecules.
Case Studies
A notable case study involved the synthesis and evaluation of 4-(pyrrolidin-1-ylmethyl)benzaldehyde as an intermediate for anticancer drugs. In vitro tests showed that this compound exhibited significant growth inhibition in cancer cell lines, reinforcing the potential therapeutic applications of pyrrolidine-based compounds .
Properties
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-10-12-6-2-1-5-11(12)9-13-7-3-4-8-13/h1-2,5-6,10H,3-4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBAYVFYNVGALQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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